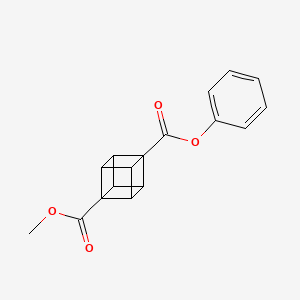

1-Methyl 4-phenyl cubane-1,4-dicarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-O-methyl 4-O-phenyl cubane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-14(18)16-8-11-9(16)13-10(16)12(8)17(11,13)15(19)21-7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQVGRYUQCWBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 1 Methyl 4 Phenyl Cubane 1,4 Dicarboxylate and Its Analogues

Investigation of C–H Bond Activation on the Cubane (B1203433) Skeleton

The activation of C–H bonds on the cubane skeleton is a significant area of research, enabling the introduction of diverse functionalities onto this rigid scaffold. Both radical and metal-catalyzed pathways have been explored for this purpose.

Radical Substitution Mechanisms in Cubane Chemistry

The C–H bonds of cubane, despite their high bond dissociation energy, can undergo radical substitution reactions. sci-hub.se These reactions typically proceed through a classic chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is often initiated by the generation of a radical species, frequently through photolysis or thermolysis of a radical initiator. For instance, UV irradiation can be used to homolytically cleave a halogen-halogen bond, producing halogen radicals. acs.org

Propagation: A halogen radical can then abstract a hydrogen atom from the cubane core to form a cubyl radical and a hydrogen halide. This cubyl radical is then free to react with another molecule of the halogen, regenerating the halogen radical and forming a halogenated cubane derivative. This process can be repeated, leading to a chain reaction.

Termination: The chain reaction is terminated when two radical species combine.

A notable example is the radical-mediated chlorocarbonylation of dimethyl cubane-1,4-dicarboxylate. sci-hub.seacs.org This process, often initiated photochemically, allows for the introduction of a chlorocarbonyl group at a position ortho to one of the existing ester groups. The reaction is believed to proceed via a cubyl radical intermediate. sci-hub.se The regioselectivity of these reactions can be influenced by the electronic properties of the substituents already present on the cubane cage. researchgate.net

Metal-Catalyzed Functionalization of Cubane Derivatives

Transition metal catalysis offers a powerful alternative for the functionalization of cubane C–H bonds, often providing higher selectivity compared to radical reactions. researchgate.netresearchgate.netnih.gov These methods typically involve the formation of a metal-carbon bond through C–H activation.

One common strategy is directed ortho-metalation, where a directing group on the cubane scaffold, such as an amide, facilitates the deprotonation and subsequent metalation of an adjacent C–H bond. ic.ac.uk This approach has been successfully used to introduce various substituents onto the cubane core. For example, the use of lithium bases followed by transmetalation with zinc salts allows for subsequent palladium-catalyzed arylation of amidocubanes. sci-hub.se

Furthermore, ruthenium-based catalytic systems have been investigated for C–H activation in cubane-like structures. nih.gov For instance, RuCo₃O₄ oxo cubane complexes have been shown to perform C–H oxidation via a hydrogen atom abstraction mechanism. nih.gov The reactivity of these systems can be tuned by modifying the ligands on the metal centers, which in turn influences the electronic properties of the catalytic species. nih.gov

The choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as the rearrangement of the cubane cage. princeton.edu For instance, typical cross-coupling catalysts like palladium can promote the isomerization of cubanes to cuneanes or cyclooctatetraenes. princeton.edu Copper catalysis has emerged as a suitable alternative for certain cross-coupling reactions as it tends to avoid these decomposition pathways. princeton.edu

Nucleophilic and Electrophilic Reactivity of Cubane Carboxylate Esters

The carboxylate ester groups on 1-Methyl 4-phenyl cubane-1,4-dicarboxylate and its analogues are key functional handles for further synthetic transformations. Their reactivity is influenced by both the inherent electronic properties of the carbonyl group and the unique nature of the cubane skeleton.

Photochemical Activation in Nucleophilic Aromatic Substitution-like Reactions on Cubanes

While cubane is a saturated, non-aromatic system, its derivatives can undergo reactions that are mechanistically reminiscent of nucleophilic aromatic substitution (SNAr), particularly under photochemical conditions. The photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) reaction provides a conceptual framework for understanding such transformations. researchgate.netresearchgate.net

In a typical photo-NOCAS reaction, photoinduced electron transfer from an olefin to an electron-accepting aromatic molecule generates a radical ion pair. researchgate.net The radical cation of the olefin can then be attacked by a nucleophile. In the context of cubane carboxylate esters, irradiation in the presence of a suitable photosensitizer and a nucleophile could potentially lead to the formation of a cubyl radical cation. Subsequent attack by a nucleophile could lead to substitution products. While direct examples on 1-Methyl 4-phenyl cubane-1,4-dicarboxylate are not extensively documented, the photochemical carboxylation of cubanes using oxalyl chloride points towards the feasibility of generating reactive intermediates on the cubane core under UV irradiation. scilit.com

The ester group itself can influence the photochemical reactivity. For instance, photochemical reactions of aromatic esters with olefins can lead to the formation of cycloadducts or other products depending on the nature of the excited state involved. researchgate.net

Influence of Remote Substituents on Reaction Selectivity

The substituents on the cubane cage can exert a significant influence on the reactivity and selectivity of reactions occurring at the carboxylate ester groups or at the cubane C-H bonds. researchgate.netnih.govresearchgate.net These effects can be transmitted through the rigid sigma-bond framework of the cubane.

Electron-withdrawing groups, such as the phenyl and methyl carboxylate groups in 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, can influence the acidity of the cubane C-H protons. wikipedia.org This, in turn, can affect the regioselectivity of metal-catalyzed C-H activation reactions. ic.ac.uk For example, in the metalation of substituted cubanes, deprotonation tends to occur at positions activated by electron-withdrawing groups. ic.ac.uk

The electronic nature of substituents also plays a role in the stability of intermediates. For example, in the rearrangement of cubane derivatives, the migratory aptitude of different groups can be influenced by their ability to stabilize charge development in the transition state. nih.gov Studies on the rearrangement of housane cation radicals, which are structurally related to cubanes, have shown that remote substituents can influence the regioselectivity of the reaction. nih.gov

Furthermore, the steric bulk of substituents can direct incoming reagents to less hindered positions. In the case of multiply substituted cubanes, this can lead to highly regioselective functionalization. For instance, selective hydrolysis of one ester group in a disubstituted cubane can be achieved based on the differential steric environment around the two ester functionalities. sci-hub.seacs.org

Ring-Opening and Rearrangement Pathways of Strained Cubane Systems

The high strain energy of the cubane skeleton (approximately 166 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions under certain conditions, even though it is kinetically quite stable. wikipedia.orgic.ac.uk

The thermal isomerization of cubane to cuneane is a well-known rearrangement. wikipedia.org This transformation is often catalyzed by metal ions, such as Ag(I) and Pd(II). nih.gov The proposed mechanism involves the oxidative addition of a C-C bond of the cubane to the metal center, followed by reductive elimination to form the cuneane skeleton. The regioselectivity of this rearrangement in substituted cubanes is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups tend to direct the rearrangement in a specific manner, while electron-withdrawing groups favor other pathways. nih.gov

Cubane derivatives can also undergo ring-opening reactions, particularly when substituted with electron-donating groups like hydroxyl or amino groups. ic.ac.uk For example, cubanols can rearrange to tricyclooctenones. This process is thought to be initiated by the donation of electron density from the substituent into the cubane framework, which weakens the C-C bonds and facilitates cleavage. ic.ac.uk The presence of an electron-accepting group ortho to the electron-donating group can significantly accelerate this ring-opening. ic.ac.uk

The following table summarizes the general reactivity patterns discussed:

| Reaction Type | Section | Key Features | Influencing Factors |

| C-H Bond Activation | 3.1 | Functionalization of the cubane skeleton | Radical initiators, transition metal catalysts, directing groups |

| Radical Substitution | 3.1.1 | Chain mechanism, often initiated photochemically | Substituent electronic effects |

| Metal-Catalyzed Functionalization | 3.1.2 | High selectivity, ortho-metalation is a key strategy | Choice of metal, ligands, directing groups |

| Reactivity of Carboxylate Esters | 3.2 | Transformations involving the ester groups | Photochemical conditions, nucleophiles, electronic and steric effects of substituents |

| Photochemical Activation | 3.2.1 | Potential for SNAr-like reactions | Photosensitizers, nature of the excited state |

| Influence of Remote Substituents | 3.2.2 | Electronic and steric effects transmitted through the sigma-framework | Nature and position of substituents |

| Ring-Opening and Rearrangements | 3.3 | Driven by the high strain energy of the cubane cage | Metal catalysts, electron-donating substituents |

The reactivity of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate and its analogues is a complex interplay of the inherent strain of the cubane cage and the electronic and steric effects of the substituents. Understanding these factors is crucial for the rational design of synthetic routes to novel and functionalized cubane derivatives.

Thermally Induced Decomposition and Rearrangement Mechanisms

The cubane skeleton is kinetically stable despite its high thermodynamic strain. theeurekamoments.com For thermal rearrangement to occur, a significant amount of energy is required to overcome the activation barrier for bond cleavage. While specific studies on the thermal decomposition of 1-methyl 4-phenyl cubane-1,4-dicarboxylate are not extensively detailed in the literature, the thermal behavior of the parent cubane and related dicarboxylic acid derivatives provides insight into the likely decomposition pathways.

Generally, cubane derivatives exhibit high thermal stability. For instance, cubane-1,4-dicarboxylic acid and its chlorinated analogues have been shown to be stable up to high temperatures, with decomposition typically occurring above 250°C. nih.govacs.org The pyrolysis of the parent cubane is known to proceed through a mechanism that involves the formation of cyclo-octatetraene in a highly vibrationally excited state, which is a result of the release of the substantial ring strain energy. rsc.org

Another documented thermal reaction for cubane dicarboxylates is decarboxylation. The di-t-butyl perester of cubane-1,4-dicarboxylic acid undergoes thermal degradation when heated, leading to decarboxylation. ic.ac.uk For 1-methyl 4-phenyl cubane-1,4-dicarboxylate, it is plausible that under sufficiently high temperatures, decomposition could be initiated by the cleavage of the ester groups or the fragmentation of the cubane cage itself. The precise mechanism and product distribution would be influenced by the pressure and temperature conditions.

Table 1: Thermal Stability of Cubane-1,4-dicarboxylic Acid Derivatives

| Compound | Decomposition Temperature (°C) | Observation |

|---|---|---|

| Cubane-1,4-dicarboxylic acid | > 250 | High thermal stability. nih.govacs.org |

| Monochlorinated cubane-1,4-dicarboxylic acid | 248–257 | Slightly lower thermal stability. acs.org |

| Dichlorinated cubane-1,4-dicarboxylic acids | 248–274 | Stability varies with isomer. acs.org |

| Dimethyl cubane-1,4-dicarboxylate | Melts at 160.3 °C | Decomposes above melting point. acs.org |

Catalyzed σ-Bond Rearrangements in Cubane Derivatives

The most characteristic reaction of the strained cubane cage is its rearrangement to the isomeric cuneane structure, a transformation that is often facilitated by transition metal catalysts. nih.govwikipedia.orgchemrxiv.org This rearrangement involves a σ-bond reorganization and is a key pathway for synthesizing cuneane derivatives. Various metal ions, including Silver(I), Palladium(II), Lithium(I), and Gold(I), have been shown to catalyze this transformation. nih.govacs.org

The mechanism for the metal-catalyzed cubane-to-cuneane rearrangement is generally understood to proceed through several key steps:

Oxidative Addition : The metal catalyst, for instance Ag(I), undergoes oxidative addition into one of the electron-rich C-C σ-bonds of the cubane cage. nih.govchemrxiv.orgacs.org

Heterolytic Cleavage : This is followed by the heterolytic cleavage of one of the newly formed metal-carbon bonds. chemrxiv.orgacs.org

Carbocation Rearrangement : The cleavage generates a carbocation intermediate, which then undergoes a tandem carbocation rearrangement, leading to the formation of the cuneane skeleton and the regeneration of the catalyst. chemrxiv.orgacs.org

The regioselectivity of this rearrangement in 1,4-disubstituted cubanes is highly dependent on the electronic properties of the substituents. nih.gov

Electron-withdrawing groups tend to direct the rearrangement to yield 2,6-disubstituted cuneanes.

Electron-donating groups favor the formation of 1,3-disubstituted cuneanes. nih.gov

In the case of 1-methyl 4-phenyl cubane-1,4-dicarboxylate, the substituents are a methyl group (electron-donating) and a phenyl group attached to a carboxylate function. The electronic nature of the ester groups is generally considered electron-withdrawing. The interplay between these opposing electronic effects would determine the regiochemical outcome of a catalyzed rearrangement, potentially leading to a mixture of cuneane isomers. The superior catalytic activity of Ag(I) salts is attributed to the accessibility of a highly electrophilic "bare" Ag+ center and the formation of a relatively weak Ag-C bond. acs.orgnih.gov

Table 2: Catalysts for Cubane to Cuneane Rearrangement

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Ag(I) | 1,4-disubstituted cubanes | 2,6- or 1,3-disubstituted cuneanes | nih.gov |

| Pd(II) | Cubane | Cuneane | nih.gov |

| Li(I) | Cubane | Cuneane | nih.gov |

| Au(I) | Cubane | Cuneane | nih.gov |

Computational and Theoretical Chemistry Studies on 1 Methyl 4 Phenyl Cubane 1,4 Dicarboxylate and Cubane 1,4 Dicarboxylate Systems

Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the mechanisms of complex organic reactions involving strained systems like cubanes. mdpi.com Its balance of computational cost and accuracy allows for the detailed exploration of potential energy surfaces, which is crucial for understanding reactivity and selectivity. osti.gov

Elucidation of Transition States and Energy Landscapes

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions, providing insights into the feasibility of proposed pathways. researchgate.netnih.gov This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.

A practical application of this is seen in the study of the radical chlorination of cubane-1,4-dicarboxylic acid. Researchers employed DFT calculations at the B3LYP-D3BJ/6-311+G(d,p) level of theory to rationalize the formation of various chlorinated isomers. nih.govacs.org By modeling the proposed reaction pathways, they were able to calculate the energies of the individual transition states and intermediates involved in the chlorination process. nih.govacs.org The optimized structures of transition states are confirmed by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net This computational approach allows for a step-by-step visualization of the reaction, explaining why certain isomers are formed preferentially over others based on the heights of the energy barriers.

The process involves:

Geometry Optimization: Finding the lowest energy structure for all species (reactants, intermediates, products, and transition states) on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Minima (reactants, etc.) have all real frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it with the corresponding reactant and product, confirming the proposed mechanism.

These analyses provide a quantitative basis for understanding reaction kinetics and mechanisms, which is often difficult to probe experimentally for highly reactive or transient species.

Conformational Analysis and Isomer Distribution Predictions

While the rigid cubane (B1203433) core limits conformational freedom compared to flexible aliphatic systems, the orientation of substituents can lead to different conformers or isomers with distinct energies. DFT is used to predict the relative stabilities of these isomers and, by extension, their expected distribution at thermal equilibrium.

In the aforementioned study on cubane-1,4-dicarboxylic acid chlorination, DFT calculations helped explain the observed product distribution, where one monochlorinated derivative and four dichlorinated derivatives were formed. nih.govacs.org The calculated energies of the possible isomers and the transition states leading to them provide a theoretical basis for the experimental observation that about 70% of the product is the monochlorinated species, with the remaining dichlorinated products comprising around 20% of the total. nih.govacs.org

First-principles molecular dynamics simulations, a form of DFT, can also be used to analyze the dynamical behavior of molecules, showing that different stable and metastable conformers can be thermally accessible even at relatively low temperatures. nih.gov For complex systems, this approach helps in understanding the manifold of available folding configurations. nih.gov

Wavefunction Theory Approaches for Strain Energy Assessment in Cubane Derivatives

The cubane cage is notable for its extraordinary strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. researchgate.net Quantifying this strain is crucial for understanding the molecule's unique stability and reactivity. libretexts.org Wavefunction theory methods, while often more computationally demanding than DFT, are frequently employed for accurate energy calculations, especially for systems where electron correlation is critical.

Quantitative Analysis of Intramolecular Strain in Substituted Cubanes

The strain energy (SE) of cubane derivatives can be predicted effectively using theoretical constructs like isodesmic and homodesmotic reactions. researchgate.netnih.gov These hypothetical reactions are designed so that the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The total energies of the geometrically optimized structures are used to derive the SE. nih.gov

For the parent cubane, the SE value calculated via a homodesmotic reaction is approximately 169.13 kcal/mol, which shows good agreement with experimental values. nih.gov The introduction of substituents alters this strain. For instance, studies on polynitrocubanes and polydifluoroaminocubanes show that the SE increases slightly as up to four substituent groups are added, but then increases dramatically as the number of substituents rises from five to eight. nih.gov In contrast, for polyazidocubanes, there are very small group effects on the SE. nih.gov

Wavefunction theory methods have been specifically used to predict the relative strain energies for halogenated derivatives of cubane-1,4-dicarboxylic acids. nih.govacs.org These calculations revealed a clear trend related to the size of the halogen atoms. nih.govacs.org

| Compound | Relative Strain Energy (kcal/mol) |

|---|---|

| Hexafluorinated derivative | 57.5 |

| Hexachloro derivative | 23.7 |

| Hexabromo derivative | 16.7 |

| Hexaiodo derivative | 4.0 |

This table presents data on the relative strain energies for hypothetical hexahalogenated derivatives of cubane-1,4-dicarboxylic acids, as predicted by wavefunction theory methods. The data shows that the hexafluorinated derivative is the most strained, with strain decreasing as the halogen size increases. nih.govacs.org

Correlation of Theoretical Strain Energies with Molecular Stability Concepts

Despite its immense strain energy (approximately 142-166 kcal/mol), cubane is remarkably kinetically stable, decomposing only above 220°C. libretexts.orgic.ac.uk This stability is a key feature that makes it an interesting scaffold in various fields. acs.org Theoretical calculations help to unravel the relationship between strain and kinetic stability.

The strain energy is a thermodynamic quantity, reflecting the energy stored in the molecule relative to a strain-free reference. Kinetic stability, however, is related to the activation energy required for decomposition or rearrangement. The high symmetry of the cubane cage and the nature of its bonding orbitals contribute to a significant activation barrier for decomposition pathways, making it kinetically persistent.

Electronic Structure and Bonding Analysis of Cubane-1,4-dicarboxylate Systems

The unique geometry of the cubane cage leads to an unusual electronic structure. The C-C bonds possess a high degree of p-character, which in turn imparts a strong s-character to the C-H bonds. researchgate.net This feature makes the cubyl hydrogen atoms surprisingly acidic and capable of forming non-classical C-H···O hydrogen bonds, a property that has been observed in the solid-state structures of 1,4-disubstituted cubane derivatives. researchgate.net

Periodic DFT calculations have been employed to understand the structural and electronic properties of systems incorporating cubane-1,4-dicarboxylate. rsc.org For example, when cubane-1,4-dicarboxylate anions are intercalated into a Zn-Al layered double hydroxide (B78521) (LDH) host, they are shown to cause a red shift and a decrease in the band gap energy compared to LDHs containing smaller anions. rsc.org This demonstrates that the electronic properties of the bulk material can be tuned by incorporating the cubane moiety.

Further analysis using the quantum theory of atoms in molecules (QTAIM) combined with DFT investigates the charge densities of cubane derivatives. researchgate.net This approach analyzes the topology of the electron density to characterize bonding. Such studies indicate that substituents can alter the charge density of the cubane skeleton, thereby modifying the strain of its carbon-carbon bonds. researchgate.net

Molecular Orbital Theory and Hybridization in Highly Strained Geometries

The geometry of the cubane cage imposes significant electronic and structural constraints, leading to a rehybridization of the carbon atoms. In a typical unstrained alkane, carbon atoms are sp³ hybridized, with bond angles of 109.5°. However, the C-C-C bond angles in cubane are forced to be 90°, a significant deviation that induces considerable angle strain.

This geometric constraint leads to a change in the hybridization of the carbon atomic orbitals. The carbon-carbon bonds within the cubane framework are described as being "bent" and are rich in p-character. ic.ac.uk Conversely, the exocyclic orbitals, such as those forming carbon-hydrogen or carbon-substituent bonds, have a higher degree of s-character. ic.ac.uk For the C-H bond in cubane, the s-character is estimated to be around 31%, as determined from ¹³C-¹H coupling constants. ic.ac.uk This increased s-character in the exocyclic orbitals influences the acidity of the cubyl hydrogens, making them more acidic than those in comparable unstrained hydrocarbons. ic.ac.uk

In the context of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate and cubane-1,4-dicarboxylate systems, the substituents at the 1 and 4 positions will also be attached via orbitals with this enhanced s-character. Molecular orbital theory provides a more detailed picture, showing that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are significantly influenced by the strained cage structure. The energy of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical in determining the kinetic stability and reactivity of these molecules. researchgate.net

Non-Covalent Interactions and Intermolecular Forces in Cubane Architectures

A detailed structural analysis of 1,4-disubstituted cubane derivatives has revealed several key interaction profiles. nih.gov For instance, ester groups on the cubane scaffold can lead to the formation of catemers, a type of chain-like structure formed through hydrogen bonding. nih.gov Furthermore, the cubane hydrogens show a preference for interacting with halogens through halogen-hydrogen contacts rather than direct halogen bonding. nih.gov The interaction between cubane hydrogen atoms and ethynyl (B1212043) groups has also been shown to have a stabilizing effect. nih.gov These findings underscore the potential of the cubane scaffold to act as a phenyl bioisostere, with its hydrogen atoms supporting a network of hydrogen bonds. nih.gov

In 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, the presence of the phenyl group and the methyl and carboxylate moieties introduces additional sites for non-covalent interactions, including π-stacking, hydrogen bonding, and van der Waals forces, further influencing its solid-state properties.

Thermochemical Properties from High-Level Theoretical Calculations

High-level theoretical calculations are instrumental in determining the thermochemical properties of highly strained molecules like cubane derivatives, where experimental measurements can be challenging.

Computational Determination of Enthalpies of Formation and Bond Dissociation Energies

The significant strain energy of the cubane cage results in a high positive enthalpy of formation. High-level, explicitly correlated composite methods, such as W1-F12, have been employed to calculate the gas-phase enthalpy of formation of cubane with high accuracy. nih.govacs.orgacs.org These calculations provide values that are in close agreement with experimental data, lending confidence to the theoretical approaches. nih.govacs.org For instance, the gas-phase enthalpy of formation of cubane has been calculated to be 603.4 ± 4 kJ mol⁻¹. nih.govacs.orgacs.org

Bond dissociation energies (BDEs) are another critical thermochemical parameter that can be reliably predicted through computational methods. The C-H BDE of cubane has been calculated to be 438.4 ± 4 kJ mol⁻¹. nih.govacs.orgacs.org This value, along with other computed properties like gas-phase acidity and ionization energy, provides a comprehensive thermochemical profile of the cubane system. nih.govacs.orgacs.org For substituted cubanes like 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, the BDEs of the C-C and C-H bonds will be influenced by the electronic effects of the substituents.

| Property | Value (kJ mol⁻¹) |

|---|---|

| Gas-Phase Enthalpy of Formation | 603.4 ± 4 |

| Solid-Phase Enthalpy of Formation | 548.6 ± 4.5 |

| C-H Bond Dissociation Enthalpy | 438.4 ± 4 |

| Strain Energy | 667.2 |

Acidity Constant Predictions for Cubane Dicarboxylic Acids

Theoretical calculations are also valuable for predicting the acidity constants (pKa) of molecules. For cubane dicarboxylic acids, the inductive effect of one carboxyl group is expected to increase the acidity of the other. libretexts.org The rigid cubane framework provides a unique system for studying the transmission of electronic effects.

Recent studies on chlorinated cubane-1,4-dicarboxylic acids have demonstrated the utility of combining experimental measurements with theoretical calculations to understand their acidity. acs.orgnih.govnih.gov The pKa values for these compounds were determined experimentally using capillary electrophoresis and were found to be in good agreement with theoretical predictions. acs.orgnih.govnih.gov The introduction of electron-withdrawing chlorine atoms was shown to increase the acidity of the carboxylic acid groups. acs.orgnih.govnih.gov

For cubane-1,4-dicarboxylic acid and its derivatives, the first and second acidity constants (pKa₁ and pKa₂) are of interest. The pKa₁ is generally lower (more acidic) than the pKa₂ due to the electrostatic repulsion from the newly formed carboxylate anion, which makes the removal of the second proton more difficult. libretexts.org

| Compound | pKa₁ | pKa₂ |

|---|---|---|

| Monochlorinated cubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 |

| Dichlorinated cubane-1,4-dicarboxylic acids | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

Advanced Structural Characterization Techniques Applied to Cubane 1,4 Dicarboxylate Compounds

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

For cubane (B1203433) derivatives, SCXRD is essential to confirm the substitution pattern on the cage and to quantify the geometric distortions induced by substituents. While a specific crystal structure for 1-Methyl 4-phenyl cubane-1,4-dicarboxylate is not publicly available, analysis of closely related compounds, such as chlorinated dimethyl cubane-1,4-dicarboxylates, provides significant insight. acs.org

In a study on the radical chlorination of dimethyl cubane-1,4-dicarboxylate, SCXRD was used to unequivocally assign the positions of chlorine atoms on the cubane scaffold for the resulting mono- and di-chlorinated products. acs.org This technique confirmed, for instance, the structure of Dimethyl 2-chlorocubane-1,4-dicarboxylate. The precision of such analyses can sometimes be affected by factors like atomic disorder, as was noted for one of the oxygen atoms and the chlorine atom in this specific monochlorinated derivative. acs.org

The data derived from SCXRD allows for the detailed tabulation of bond lengths and angles, which are critical for understanding the strain and electronic nature of the cubane core. The C-C bonds within the cubane cage are notably longer than those in typical alkanes, a direct consequence of the severe angle strain.

| Parameter | Value |

|---|---|

| C-C (cage, avg.) | ~1.57 Å |

| C-Cl | Variable |

| C-C=O | Variable |

| C-C-C (cage angle) | ~90° |

Beyond individual molecular structures, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and, in the case of halogenated compounds, halogen bonds. researchgate.net The acidic nature of cubyl hydrogens allows them to participate in non-classical C-H···O hydrogen bonds, which can influence the solid-state architecture. researchgate.net

The analysis of crystal packing is crucial for designing materials with specific properties, such as metal-organic frameworks (MOFs). For example, a MOF analogous to MOF-5 was synthesized using basic zinc cubane-1,4-dicarboxylate, where the structure consists of zinc carboxylate nodes and cubylene spacers. chemrxiv.org The high symmetry and unique electronic structure of the cubane linker lead to interesting dynamic properties within the framework. chemrxiv.org Understanding these packing arrangements is fundamental to the field of crystal engineering.

Spectroscopic Investigations for Understanding Molecular Conformation and Electronic Properties

While X-ray diffraction provides static structural information on the solid state, spectroscopic techniques offer insight into the electronic properties and behavior of molecules in various states.

Chirality can be introduced to the highly symmetric cubane core by introducing at least three different substituents. researchgate.net Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of a molecule. nih.gov

The application of ECD is particularly relevant for chiral cubane derivatives. The rigid nature of the cubane scaffold often leads to distinct and interpretable ECD spectra. While the target molecule of this article is not chiral, derivatives can be synthesized to be chiral. For instance, the enantiomeric resolution of a chiral 1,3,5-trisubstituted cubane was confirmed using chiral HPLC, a technique often used in conjunction with ECD for the assignment of absolute configuration. nih.gov Theoretical calculations of ECD spectra are also widely used to correlate the observed spectrum with a specific enantiomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in solution. For complex, compact cage compounds like cubanes, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can be challenging to interpret due to significant signal overlap. scielo.org.zaresearchgate.net

Advanced two-dimensional (2D) NMR techniques are therefore indispensable. researchgate.netipb.pt These methods allow for the precise and accurate determination of the structure of complex cage compounds. scielo.org.za Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, even over multiple bonds. ipb.pt This allows for the unambiguous assignment of all proton and carbon signals, which is critical for confirming the substitution pattern and stereochemistry of new cubane derivatives. researchgate.net A review on the NMR elucidation of polycyclic cages highlights the importance of these 2D techniques for scaffolds like trishomocubane, which shares structural similarities with cubane itself. scielo.org.zaajol.info

In Situ Spectroscopic Monitoring of Reaction Intermediates and Pathways

Understanding the mechanism of a chemical reaction requires identifying the transient intermediates and mapping the reaction pathway. In situ spectroscopic monitoring allows chemists to observe the reaction as it happens in real-time, providing a wealth of information that is often missed by analyzing only the final product. spectroscopyonline.com

While specific studies on the in situ monitoring of the synthesis of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate are not available, the principles and techniques are broadly applicable. Given that syntheses of cubane derivatives can involve photochemical steps, solid-state reactions, or high-energy intermediates, in situ monitoring is a highly relevant area of investigation. wordpress.comillinois.edu

Techniques such as in situ Raman, mid-infrared (IR), and NMR spectroscopy can be used to track the concentration of reactants, products, and intermediates over time. spectroscopyonline.comresearchgate.net For solid-state mechanochemical reactions, time-resolved in situ X-ray powder diffraction and Raman spectroscopy have been employed to elucidate complex reaction profiles. nih.gov Furthermore, techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) have been used to monitor solid-state reactions in situ, providing sensitivity to the chemical and electronic environment of specific elements. nih.gov The application of these advanced in situ monitoring techniques holds great promise for optimizing the synthesis of complex cubane derivatives and for gaining a deeper understanding of the reaction mechanisms that govern the formation of these strained cage compounds.

Application of EPR Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govnih.gov In the context of cubane chemistry, EPR is crucial for studying radical-mediated reactions, which offer a pathway for the functionalization of the cubane C–H bond, a bond that is otherwise challenging to activate. researchgate.net

Research has demonstrated that cubyl radicals can be generated from cubane-1,4-dicarboxylate derivatives through direct hydrogen atom abstraction. researchgate.net This process can be facilitated by a hydrogen atom–transfer (HAT) catalyst, which selectively cleaves a C-H bond on the cubane skeleton. The resulting cubyl radical is a highly reactive intermediate. researchgate.netthieme-connect.com

The direct detection of this transient cubyl radical is a primary application for EPR spectroscopy. The basic principle of EPR involves subjecting a sample containing unpaired electrons to a strong magnetic field and microwave radiation. The absorption of microwaves is measured as the magnetic field is varied, producing a characteristic spectrum.

Key parameters derived from an EPR spectrum include:

The g-factor: This dimensionless value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.

Hyperfine Coupling: This refers to the splitting of EPR lines due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The pattern and magnitude of this splitting provide detailed information about the structure of the radical and the distribution of the unpaired electron's spin density.

For a cubyl radical generated from a compound like dimethyl cubane-1,4-dicarboxylate, EPR spectroscopy would be used to confirm its formation and study its structure. The spectrum would be expected to show hyperfine coupling to the remaining protons on the cubane cage, providing insight into the radical's geometry. High-field/high-frequency EPR can offer enhanced resolution of the g-tensor, which helps to distinguish between different paramagnetic species that may be present. cdmf.org.br

| Catalyst/Method | Precursor Compound | Radical Species Generated | Detection Method | Research Finding |

| Hydrogen Atom Transfer (HAT) Catalysis | Dimethyl cubane-1,4-dicarboxylate | Cubyl Radical | EPR Spectroscopy (inferred) | Enables direct abstraction of a hydrogen atom from the C–H bond of the cubane, allowing for subsequent reactions like conjugate addition. researchgate.net |

| Single Electron Transfer (SET) | Dimethyl cubane-1,4-dicarboxylate | Cubane Biradical (Singlet State) | Chemical Trapping (Diels-Alder) | The cubane biradical is highly reactive and serves as a potential key intermediate for direct functionalization on the skeleton. thieme-connect.com |

Time-Resolved Spectroscopies for Kinetic Studies

While EPR spectroscopy is ideal for identifying radical intermediates, time-resolved spectroscopies are employed to monitor the rates and mechanisms of chemical reactions in real time. These techniques use short pulses of light to initiate a reaction (pump pulse) and subsequent pulses to probe the changes in the system as a function of time. pitt.edu This allows for the study of reaction kinetics on timescales ranging from femtoseconds to nanoseconds and beyond. pitt.edud-nb.info

For cubane-1,4-dicarboxylate compounds, time-resolved techniques can be applied to study the kinetics of various processes involving the carboxylate functional groups. For instance, time-resolved infrared (TRIR) spectroscopy can monitor changes in the vibrational modes of the C=O and C-O bonds of the ester or carboxylic acid groups during reactions such as hydrolysis, esterification, or metal ion coordination. pitt.edutu-darmstadt.de

The general methodology involves:

Initiation: A laser pump pulse triggers the chemical reaction (e.g., by exciting a photocatalyst or causing a temperature jump).

Probing: A second light pulse (probe) is passed through the sample after a specific delay time. The absorption or reflection of this probe beam is measured. tu-darmstadt.de

Data Collection: By varying the delay time between the pump and probe pulses, a series of spectra are collected that map the evolution of reactant, intermediate, and product concentrations over time.

From this data, kinetic information such as reaction rate constants (k) and activation energies (Ea) can be determined. tu-darmstadt.de For example, in the study of a reaction involving 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, TRIR could track the disappearance of the ester's carbonyl stretch (~1730 cm⁻¹) and the appearance of a new vibrational band corresponding to a product, allowing for the precise determination of the reaction rate.

| Technique | Application to Cubane-1,4-dicarboxylates | Type of Kinetic Data Obtainable | Timescale |

| Time-Resolved Infrared (TRIR) Spectroscopy | Monitoring reactions at the carboxylate groups (e.g., hydrolysis, metal binding). | Rate constants (k), reaction order, activation energies (Ea). tu-darmstadt.de | Picoseconds to seconds |

| Transient Absorption (TA) Spectroscopy | Studying electronically excited states and photochemical reaction pathways. | Lifetimes of excited states, rates of intersystem crossing, quantum yields. | Femtoseconds to milliseconds |

| Two-Dimensional Infrared (2D-IR) Spectroscopy | Probing structural dynamics and solvent interactions around the carboxylate groups. pitt.edu | Rates of conformational changes, solvent exchange kinetics. | Femtoseconds to picoseconds |

These advanced spectroscopic methods provide a powerful toolkit for elucidating the complex chemical behavior of strained molecules like 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, offering detailed insights into their radical intermediates and reaction dynamics.

Applications of Cubane 1,4 Dicarboxylate Derivatives in Advanced Materials Science and Chemical Building Blocks

Cubane (B1203433) Derivatives as Rigid Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers has been significantly advanced by the use of rigid organic linkers to connect metal nodes. While aromatic carboxylates are commonly used, aliphatic linkers like cubane-1,4-dicarboxylate offer unique properties due to their non-aromatic character and structural bulkiness. researchgate.net

A notable example is the synthesis of a MOF analogous to the well-known MOF-5, using basic zinc cubane-1,4-dicarboxylate. chemrxiv.orgresearchgate.net This material exhibits a cubic framework with a high surface area (3160 m²/g) and demonstrates the viability of cubane dicarboxylate as a direct replacement for terephthalate (B1205515) linkers. chemrxiv.orgresearchgate.net The resulting framework, CUB-5, maintains the high porosity of its aromatic counterpart but introduces an aliphatic pore environment. researchgate.net The use of cubane-like nodes connected by dicarboxylate linkers has also been explored to create one-dimensional polymeric chains. rsc.org

Design Principles for Porous Materials Incorporating Cubane Scaffolds

The design of porous materials using cubane scaffolds is guided by the principle of reticular chemistry, where the geometry and rigidity of the building blocks dictate the final topology of the framework. mdpi.comresearchgate.net Cubane-1,4-dicarboxylic acid provides a rigid, linear linker geometrically similar to terephthalic acid, allowing for the construction of isoreticular frameworks with predictable structures. researchgate.netresearchgate.net

Key design principles include:

Rigidity and Geometry: The rigid cubane cage prevents the framework collapse that can occur with more flexible aliphatic linkers, ensuring permanent porosity. Its linear substitution pattern at the 1,4-positions mimics that of para-substituted benzene (B151609) rings. researchgate.net

Aliphatic Pore Environment: Replacing aromatic linkers with cubane derivatives alters the chemical nature of the pores from aromatic to aliphatic. This change modifies the host-guest interactions within the framework. researchgate.net

Tunability: The modular nature of MOF synthesis allows for the properties of carborane-based covalent organic frameworks (COFs) to be tailored by choosing specific organic linkers and optimizing synthetic conditions to achieve desired pore architectures. mdpi.com

Modulation of Pore Size and Host-Guest Interactions through Cubane Inclusion

The substitution of aromatic linkers with cubane-1,4-dicarboxylate enables fine-tuning of pore dimensions and the nature of host-guest interactions. rsc.orgrsc.orgresearchgate.net Since cubane-1,4-dicarboxylate is geometrically very similar to terephthalate, its incorporation into frameworks like MOF-5 results in minimal changes to the lattice parameters and pore size. researchgate.net

However, the electronic character of the pore surface is significantly altered. The absence of π-systems in the cubane linker changes the interactions with guest molecules. For example, DFT calculations showed that the C(sp³)–H bonds of the cubane cage become the primary adsorption sites for benzene in CUB-5, leading to a higher heat of adsorption compared to the π-π interactions in the aromatic MOF-5. researchgate.net This demonstrates that aliphatic linkers can be a powerful tool for improving the adsorption characteristics of porous materials. researchgate.net The ability to control and maximize these host-guest interactions can be further achieved through strategies like ligand functionalization and varying the metal centers. nih.gov Computational methods, such as molecular docking combined with DFT-level optimizations, are crucial for reliably locating guest molecules within the pores and understanding the structure-interaction-property relationships. nih.gov

Exploration of Cubane-based Architectures in Liquid Crystal Design

The inherent rigidity and well-defined geometry of the cubane core make it an attractive component for the design of liquid crystals (LCs). ic.ac.uk A compound that displays liquid crystal properties is known as a mesogen. wikipedia.org Mesogens are composed of rigid and flexible parts; the rigid components, often rod or disk-shaped, align the molecules, while flexible segments provide mobility. wikipedia.orgtaylorandfrancis.com The unique shape of cubane allows it to serve as a novel rigid core in mesogenic structures.

Oligo-cubylcubanes as Rigid Molecular Rods for Anisotropic Systems

Oligo-cubylcubanes, which are chains of directly bonded cubane cages, have been investigated as highly rigid molecular rods for applications in anisotropic systems like liquid crystals. wikipedia.org The bond between two cubane cages is exceptionally short (1.458 Å), a result of the high s-character of the exocyclic orbitals. wikipedia.org This rigidity is a desirable trait for forming ordered liquid crystalline phases. However, the synthesis of these oligomers is challenging, and their low solubility, especially for chains with four or more units without solubilizing groups, has limited their practical development. wikipedia.org

Structure-Property Relationships in Cubane-Containing Mesogens

The relationship between molecular structure and liquid crystalline properties is a central theme in the design of new mesogens. nih.govmdpi.com For cubane-containing compounds, this involves studying how changes to the substituents on the cubane-1,4-dicarboxylate core affect the type and temperature range of the observed mesophases.

Research into symmetrical esters of cubane-1,4-dicarboxylic acid has provided key insights. By attaching various aromatic groups to the carboxylate functions, researchers have synthesized and characterized several classes of potential cubane-based mesogens. researchgate.net

| Derivative Class | Attached Group | Observed Mesophase Behavior |

| bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates | 4-alkoxyphenyl | Nematic (N) and Smectic A (SmA) phases observed. |

| bis[(4-alkyl)phenyl]cubane-1,4-dicarboxylates | 4-alkylphenyl | No mesophase observed, only a melting point. |

| Chiral derivatives | Cholestenyl or (S)-[4-(2-methylbutyloxycarbonyl)phenyl] | No mesophase observed. |

Data sourced from a study on new liquid crystalline cubane-1,4-dicarboxylic acid derivatives. researchgate.net

These studies show that the presence and nature of flexible alkoxy chains are crucial for inducing mesophase behavior in these systems. Shorter chains in the alkoxyphenyl series led to nematic phases, while longer chains resulted in smectic A phases. researchgate.net The isomerization of these cubane derivatives to their corresponding cuneane-2,6-dicarboxylate counterparts also resulted in materials with enantiotropic nematic and smectic A phases. researchgate.net This highlights the subtle interplay between the rigid core geometry and the flexible peripheral groups in determining the final material properties. researchgate.net

Cubane-1,4-dicarboxylates as Scaffolds for Exploring Bioisosteric Relationships

In medicinal chemistry, a bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties but improved pharmacokinetic profiles. The cubane cage has been proposed and validated as an excellent bioisostere for the benzene ring. acs.orguga.edu

The rationale for this substitution is based on several key similarities and differences:

Geometric Mimicry: The distance between the 1,4-positions on a cubane cage (the body diagonal) is approximately 2.72 Å, which closely matches the 2.79 Å distance between the para positions of a benzene ring. acs.orguga.edu This geometric similarity allows cubane to replace a benzene ring in a drug molecule while maintaining the crucial spatial orientation of substituents required for biological activity. nih.govresearchgate.net

Improved Physicochemical Properties: Replacing a flat, aromatic sp²-hybridized benzene ring with a three-dimensional, saturated sp³-hybridized cubane cage generally improves key pharmacokinetic properties. nih.govprinceton.edu These improvements often include enhanced solubility and greater metabolic stability, as the C-H bonds on the strained cubane ring are stronger and less susceptible to metabolic breakdown. nih.govprinceton.edu

Biological Stability: The cubane system is biologically stable and not associated with the inherent toxicity of benzene. ic.ac.ukacs.org

The commercially available dimethyl cubane-1,4-dicarboxylate is a key starting material for synthesizing these bioisosteric analogues. nih.gov For instance, a cubane-containing analogue of the cystic fibrosis drug Lumacaftor demonstrated improved, pH-independent solubility and increased metabolic stability compared to the parent drug. nih.gov While 1,4-disubstituted cubanes are effective replacements for para-substituted benzenes, recent synthetic advances have made 1,2- and 1,3-disubstituted cubanes more accessible, opening the door to creating bioisosteric replacements for ortho- and meta-substituted benzene rings as well. princeton.edunih.govrsc.org

Cubane as a Phenyl Bioisostere in Stereochemical Mimicry

The concept of bioisosterism, where one chemical moiety is replaced by another with similar properties to modulate the biological activity or physicochemical characteristics of a molecule, is a fundamental strategy in drug design. acs.orgnih.gov Aromatic rings are common in pharmaceuticals due to their rigidity and defined geometry, which are important for molecular recognition. biosynth.com However, medicinal chemists are increasingly exploring saturated bioisosteres to replace these flat structures, aiming to enhance solubility, reduce toxicity, and lessen metabolic degradation. biosynth.com The cubane scaffold has emerged as a highly effective mimic for the phenyl group in this context. acs.orgresearchgate.netresearchgate.net

The rationale for using cubane as a phenyl bioisostere was first proposed by Eaton. acs.org The primary basis for this mimicry lies in their comparable sizes and shapes. researchgate.net The distance across the body diagonal of the cubane cage is remarkably similar to the diameter of a benzene ring, allowing it to occupy a similar volume in three-dimensional space. acs.org This geometric similarity is crucial for maintaining the necessary interactions with biological targets when a phenyl group is substituted.

| Property | Cubane | Benzene | Reference |

|---|---|---|---|

| Body Diagonal Distance (Å) | 2.72 | 2.79 | acs.org |

| C–C Bond Length (Å) | 1.573 | 1.397 | acs.org |

Research has demonstrated the viability of this substitution in various biologically active molecules. Studies involving compounds with applications ranging from anesthetics (Benzocaine) to chemotherapeutics (Vorinostat) have evaluated the impact of replacing a phenyl ring with a cubane core. researchgate.net The results of such substitutions are often context-dependent. acs.org For instance, in the optimization of an antimalarial series, a cubane analogue exhibited improved in vitro potency against Plasmodium falciparum compared to the parent phenyl compound. acs.orgnih.gov In another study, two cubane analogues showed increased bioactivity over their benzene counterparts, while two others displayed equal bioactivity. researchgate.net However, the substitution is not always favorable; the ability of cubane to mimic a phenyl ring can be diminished if the original phenyl ring has restricted rotation, which may lead to a loss of key π-stacking interactions or a mismatch in the occupied volume. ucl.ac.uk

Impact of Cubane Incorporation on Molecular Rigidity and Spatial Arrangement in Chemical Biology

One of the most significant advantages of incorporating a cubane core into a molecule is the introduction of exceptional rigidity. researchgate.net While aromatic rings are valued for their structural rigidity, recent studies using molecular dynamics simulations have shown that the cubane ring system is even more rigid than benzene in terms of dihedral ring flexibility. nih.gov This high degree of rigidity minimizes the entropic penalties that can occur when a flexible molecule binds to a biological target, potentially leading to stronger binding interactions. acs.org The rigid structure of saturated hydrocarbons like cubane provides a precise spatial orientation for its substituents, mimicking the topological arrangement of functionalities on an aromatic ring. researchgate.net

The cubic framework of these molecules offers a unique and well-defined three-dimensional arrangement of substituents that cannot be achieved with a flat aromatic ring. acs.org The eight carbon atoms of the cubane core provide distinct vectors for functionalization. acs.orgnih.govresearchgate.net This allows for the placement of chemical groups in spatial arrangements that can be considered "above," "below," and "within" the plane of the benzene ring it replaces, offering a powerful tool for probing the active sites of enzymes and receptors in three dimensions. acs.org

| Parent Compound Class | Observed Effect of Cubane Substitution | Reference |

|---|---|---|

| Antimalarial Series | Improved in vitro potency, but reduced metabolic stability. | acs.orgnih.gov |

| Various Bioactive Molecules | In a study of five compounds, two showed increased bioactivity, two had equal bioactivity, and one had partial efficacy. | researchgate.net |

| General Drug Candidates | Often leads to improved solubility. | acs.orgnih.gov |

| General Drug Candidates | Effects on metabolic stability are inconsistent, with reports of both increases and decreases. | acs.org |

The defined geometry of cubane-1,4-dicarboxylate derivatives ensures that the substituents at the 1 and 4 positions are held at a fixed, linear distance from each other, making them valuable as rigid linkers or spacers in materials science and supramolecular chemistry. researchgate.netacs.org This structural feature is critical for constructing well-ordered molecular architectures. While the replacement of a phenyl ring with a cubane can sometimes lead to a reduction in metabolic stability, as oxidation can occur on the cubane core itself, the unique structural and spatial advantages continue to make it a compelling scaffold in modern chemical biology and drug discovery. acs.orgucl.ac.uk

Future Research Directions and Emerging Paradigms in Cubane 1,4 Dicarboxylate Chemistry

Development of Novel Synthetic Methodologies for Highly Functionalized Cubanes

The synthesis of functionalized cubanes remains a significant area of research, with a continuous drive towards more efficient, versatile, and sustainable methods. The commercially available dimethyl cubane-1,4-dicarboxylate serves as a crucial starting point for many of these explorations. semanticscholar.orgnih.govacs.org

Catalytic Transformations and Green Chemistry Approaches

Recent progress has seen a shift towards catalytic methods for the functionalization of the cubane (B1203433) core. Catalytic approaches offer the potential for greater efficiency and selectivity compared to traditional stoichiometric reactions. For instance, catalytic methods for the C-H alkylation of cubanes have been described, involving the direct abstraction of a hydrogen atom from the C-H bond of the cubane cage. acs.org This is followed by the conjugate addition of the resulting cubyl radical to electron-deficient alkenes. acs.org

Palladium-catalyzed cross-coupling reactions are also being explored for the synthesis of arylated cubanes. rsc.org These methods allow for the late-stage and regioselective introduction of various aryl groups, opening up possibilities for creating diverse molecular architectures. rsc.org The development of these catalytic strategies is crucial for expanding the accessible chemical space of cubane derivatives.

In the realm of green chemistry, continuous-flow photochemistry is emerging as a promising technique for the synthesis of cubane intermediates. soton.ac.uk This approach can reduce reaction times and avoid the use of large-scale batch photoreactors, leading to a more sustainable and scalable process. soton.ac.uk While the term "green chemistry" is not always explicitly used in the context of cubane synthesis, the principles of reducing waste, improving energy efficiency, and using catalytic methods are beginning to be integrated into synthetic strategies. researchgate.neteurekalert.org The use of light and electricity as sustainable methodologies to replace potentially hazardous or costly chemical reagents is an area of growing interest. researchgate.net

Scalable and Economically Viable Synthesis of Key Intermediates

The accessibility of key cubane intermediates, such as dimethyl cubane-1,4-dicarboxylate, is paramount for advancing research and applications. Significant efforts have been directed towards developing practical and scalable laboratory syntheses of this crucial building block. semanticscholar.orgresearchgate.net Processes have been developed to produce multigram quantities of dimethyl cubane-1,4-dicarboxylate, often starting from readily available materials like cyclopentanone (B42830). semanticscholar.orgresearchgate.net

Recent advancements include the use of continuous-flow photochemistry to enable decagram-scale synthesis. soton.ac.uk These scalable processes are essential for making cubane derivatives more accessible for applications in medicinal chemistry and materials science. soton.ac.uk The optimization of reaction conditions and the development of robust, high-yielding steps are key to improving the economic viability of cubane synthesis. blogspot.comresearchgate.net

Advanced Computational Modeling for Predicting and Designing New Cubane Architectures

Computational chemistry is poised to play an increasingly important role in the design and prediction of novel cubane architectures and their properties.

Machine Learning and AI in Cubane Retrosynthesis and Property Prediction

Furthermore, AI models are being developed to predict the physical properties of hydrocarbons with greater accuracy than traditional methods. bme.hubme.hu Such models could be trained on datasets of known cubane derivatives to predict the properties of new, unsynthesized analogues, thereby accelerating the discovery of molecules with desired characteristics. Quantitative structure-property relationship (QSPR) models, enhanced by machine learning, can map the structural features of polycyclic hydrocarbons to their electronic properties, a technique that could be adapted for cubane systems. nih.govnih.gov

High-Throughput Virtual Screening of Cubane Derivatives for Targeted Applications

High-throughput virtual screening (HTVS) is a powerful computational technique used in drug discovery to rapidly assess large libraries of chemical compounds for their potential biological activity against a specific target. ewadirect.comnih.govnih.govenamine.net This methodology can be effectively applied to libraries of virtual cubane derivatives to identify promising candidates for various applications, particularly in medicinal chemistry. By computationally docking cubane-based molecules into the active sites of biological targets, researchers can prioritize the synthesis of the most promising compounds, saving significant time and resources. ewadirect.comyu.edu The rigid nature of the cubane scaffold makes it an interesting candidate for designing specific and potent inhibitors.

Exploration of Novel Applications for Cubane-1,4-dicarboxylate Derivatives

The unique structural and electronic properties of cubane-1,4-dicarboxylate derivatives continue to inspire the exploration of novel applications across various scientific disciplines.

Cubane derivatives have long been recognized for their potential in medicinal chemistry, acting as bioisosteres for phenyl rings. acs.orgresearchgate.net The rigid cubane core allows for a precise spatial arrangement of substituents, which can lead to improved pharmacokinetic and physicochemical properties of drug candidates. acs.orgresearchgate.net Research is ongoing to explore the use of functionalized cubanes in the development of new therapeutics, with studies showing potential anti-viral, anti-AIDS, and anti-cancer properties for some derivatives. ic.ac.uk

In the field of materials science, the rigid and well-defined structure of the cubane unit makes it an attractive building block for the creation of novel polymers and liquid crystals. ic.ac.uk The incorporation of cubane moieties into polymer backbones can impart unique thermal and mechanical properties. Furthermore, metal-organic frameworks (MOFs) incorporating cubane-1,4-dicarboxylate as a linker have been synthesized, demonstrating high porosity and potential for applications in gas storage and catalysis. wu.ac.th

The high strain energy and density of the cubane cage make its derivatives attractive as high-energy-density materials. ic.ac.uk Highly nitrated cubanes are predicted to be powerful explosives, and research in this area continues, driven by the potential for creating next-generation energetic materials. ic.ac.uk

Below is a table summarizing some of the key research findings and future directions in the chemistry of cubane-1,4-dicarboxylate derivatives.

| Research Area | Key Findings & Developments | Future Directions | Potential Applications |

| Synthetic Methodologies | Development of catalytic C-H functionalization and cross-coupling reactions. acs.orgrsc.org Scalable synthesis of dimethyl cubane-1,4-dicarboxylate using continuous-flow photochemistry. soton.ac.uk | Further development of green chemistry approaches. researchgate.neteurekalert.org Broader application of catalytic methods for diverse functionalization. acs.orgrsc.org | More efficient and sustainable production of cubane building blocks. semanticscholar.orgresearchgate.net |

| Computational Modeling | Initial computational studies on the structure of cubanes. | Application of machine learning for retrosynthesis and property prediction. illinois.edubme.hu High-throughput virtual screening of cubane libraries. ewadirect.com | Accelerated discovery of novel cubane derivatives with desired properties. nih.govnih.gov |

| Medicinal Chemistry | Cubanes as bioisosteres of phenyl rings with potential for improved drug properties. acs.orgresearchgate.net | Design and synthesis of novel cubane-based drug candidates. Exploration of a wider range of biological targets. | Development of new therapeutics with enhanced efficacy and safety profiles. ic.ac.uk |

| Materials Science | Synthesis of cubane-based polymers and metal-organic frameworks (MOFs). ic.ac.ukwu.ac.th | Exploration of the unique properties of cubane-containing materials. Design of new functional materials with tailored characteristics. | Advanced polymers, porous materials for gas storage and catalysis. wu.ac.th |

| Energetic Materials | Recognition of the potential of nitrated cubanes as high-energy-density materials. ic.ac.uk | Synthesis and characterization of novel energetic cubane derivatives. Understanding the relationship between structure and energetic performance. | Development of next-generation explosives and propellants. ic.ac.uk |

Integration into Nanoscale Materials and Devices

The rigid, three-dimensional structure of the cubane core is a key feature that researchers are looking to exploit in the design of novel nanoscale materials and devices. The predictable geometry and kinetic stability of cubane derivatives provide a robust framework for constructing highly ordered systems. acs.org

One of the most promising areas is the development of carbon nanothreads , which are one-dimensional, diamond-like structures formed through the high-pressure polymerization of unsaturated molecules. acs.org While initial research has focused on the polymerization of molecules like benzene (B151609), the incorporation of cubane derivatives offers a pathway to purely sp³-bonded extended solids. acs.org The strain energy inherent in the cubane cage could be harnessed to drive the formation of these ultra-thin and potentially incredibly strong nanothreads. acs.org The asymmetric nature of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate could introduce specific functionalities and directionality into such nanostructures, potentially influencing their electronic and mechanical properties.

Another significant application lies in the field of liquid crystals . The rigid and rod-like nature of 1,4-disubstituted cubanes makes them ideal candidates for forming liquid crystalline phases. Research into symmetrically substituted bis(phenyl)cubane-1,4-dicarboxylates has shown that these molecules can exhibit nematic and smectic phases. The introduction of different substituents, such as the methyl and phenyl groups in 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, could lead to the fine-tuning of mesophase behavior, potentially enabling the design of new display and sensor technologies.

Furthermore, the potential for cubane derivatives in information storage is being explored. The photochemical transformation of cubyl ketones into colored cyclooctatetraenes suggests a mechanism for permanent data storage at the molecular level. While not a ketone, the principle of utilizing the cubane core's reactivity in response to external stimuli could be extended to other derivatives, including esters like 1-Methyl 4-phenyl cubane-1,4-dicarboxylate, by incorporating photosensitive groups.

The following table summarizes potential applications of functionalized cubane-1,4-dicarboxylates in nanoscale materials:

| Application Area | Potential Role of Cubane-1,4-dicarboxylates | Key Properties Utilized |

| Carbon Nanothreads | Monomeric building blocks for sp³-bonded one-dimensional materials. | High strain energy, rigid structure. |

| Liquid Crystals | Mesogenic core to induce liquid crystalline phases. | Rod-like geometry, structural rigidity. |

| Molecular Electronics | Rigid insulating linkers in molecular wires. | Saturated core, defined length and geometry. |

| Information Storage | Photoswitchable components for data recording. | Photochemical reactivity of the cubane cage. |

Advanced Molecular Engineering with Cubane Cores

A significant area of interest is the use of cubane as a bioisostere for the phenyl ring in medicinal chemistry. acs.org The three-dimensional arrangement of substituents on a cubane core can mimic the spatial presentation of functional groups on an aromatic ring, while offering a non-aromatic, metabolically stable alternative. acs.org The development of synthetic routes to asymmetrically substituted cubanes, such as 1,2,4-trisubstituted derivatives, is crucial for creating complex, biologically active molecules with precise three-dimensional structures. acs.org The synthesis of compounds like 1-Methyl 4-phenyl cubane-1,4-dicarboxylate is a step towards building a library of diverse cubane-based scaffolds for drug discovery. nih.gov

The rigid and well-defined geometry of the cubane core also makes it an excellent building block for supramolecular chemistry and the construction of molecular devices . By attaching specific functional groups to the cubane scaffold, it is possible to create molecules with predetermined shapes and functionalities. For example, cubane derivatives can be incorporated into metal-organic frameworks (MOFs), where the cubane unit acts as a rigid linker to create porous materials with potential applications in gas storage and catalysis. The asymmetric nature of 1-Methyl 4-phenyl cubane-1,4-dicarboxylate could lead to the formation of non-centrosymmetric MOFs with interesting optical or chiral properties.

The following table outlines key areas of advanced molecular engineering utilizing cubane cores:

| Engineering Goal | Role of the Cubane Core | Desired Outcome |

| Bioisosterism | 3D scaffold to mimic phenyl rings. | Improved pharmacokinetic and pharmacodynamic properties of drugs. |

| Supramolecular Assembly | Rigid building block with defined connection points. | Creation of complex, functional molecular architectures. |

| Materials Design | Control of intermolecular interactions and solid-state packing. | Development of materials with tailored electronic, optical, or mechanical properties. |

| Catalyst Scaffolding | Precise positioning of catalytic groups. | Enhanced catalytic activity and selectivity. |

Q & A

Q. What are the standard laboratory-scale synthesis methods for dimethyl cubane-1,4-dicarboxylate?

The compound is synthesized via photochemical intramolecular [2+2] cycloaddition using benzophenone as a photosensitizer. A scalable procedure involves irradiating a solution of the precursor diene (e.g., diethyl 2,5-dibromotricyclo[4.2.0.0²,⁵]octa-3,7-diene-3,4-dicarboxylate) with UV light (390 nm) in acetonitrile. Benzophenone facilitates energy transfer to the precursor, enabling efficient cubane formation . For multigram yields, cyclopentanone derivatives are used as starting materials, with optimized steps for decarboxylation and esterification .

Q. How is the structural integrity of cubane-1,4-dicarboxylate derivatives validated experimentally?

Key techniques include:

- X-ray crystallography : Resolves bond angles (e.g., 110.4° for O2-C4-C1) and confirms cubane cage geometry .

- FT-IR spectroscopy : Identifies carboxylate stretching vibrations (~1600 cm⁻¹) and host-guest interactions in layered materials .

- PXRD : Measures interlayer spacing in LDHs (e.g., 13.40 Å for cubane-dc-intercalated Mg-Al-LDH) .

Q. What are the primary applications of cubane-1,4-dicarboxylate in materials science?

The compound serves as a rigid linker in:

- Metal-organic frameworks (MOFs) : Forms 2D/3D networks with Zn₂(CO₂)₄ paddle-wheel units, enabling sql topology (e.g., MOF-104) .

- Layered double hydroxides (LDHs) : Intercalation enhances thermal stability (up to 200°C) and optical properties via host-guest hydrogen bonding .

Advanced Research Questions

Q. How do host-guest interactions in LDHs influence the thermal stability of intercalated cubane-1,4-dicarboxylate?

Thermogravimetric analysis (TGA) shows intercalated cubane-dc in Mg-Al-LDH decomposes at ~300°C, compared to ~250°C for free cubane-dc. Hydrogen bonding between the LDH host and carboxylate guest restricts molecular motion, as confirmed by molecular dynamics (MD) simulations of radial distribution functions (RDFs) and self-diffusion coefficients .

Q. What mechanistic insights explain the role of benzophenone in cubane photochemical synthesis?

Benzophenone acts via Dexter energy transfer , where its triplet excited state (³BP*) transfers energy to the cubane precursor diene. This lowers the energy barrier for [2+2] cycloaddition, enabling reaction completion with substoichiometric BP (10 mol%) and visible light (vs. traditional UV-only methods) .

Q. How do computational studies reconcile experimental strain energy discrepancies in cubane derivatives?

Periodic DFT calculations match experimental bandgap reductions (e.g., 0.5 eV shift in cubane-dc-LDHs) and basal spacing expansions. For strain energy, combined calorimetry and theory show dimethyl cubane-1,4-dicarboxylate has ~90 kcal/mol strain, resolved by comparing cubane and cuneane derivatives .

Q. What design strategies improve cubane-based MOFs for low-pressure separations (e.g., LOHCs)?

Ternary MOFs (e.g., CUB-30) combine cubane-dc with truxene and biphenyldicarboxylate linkers. The cubane moiety creates contoured aliphatic pores, selectively adsorbing cyclohexane over benzene (selectivity = 2.1) via dispersion forces, contrary to π-π dominated systems .

Methodological Guidance

- Resolving Data Contradictions : For strain energy conflicts, combine combustion calorimetry with DFT to isolate electronic vs. steric contributions .

- Optimizing Photoreactions : Use time-resolved spectroscopy to monitor triplet energy transfer efficiency between benzophenone and cubane precursors .

- Validating MOF Adsorption : Pair grand canonical Monte Carlo (GCMC) simulations with breakthrough experiments for LOHC separation validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.